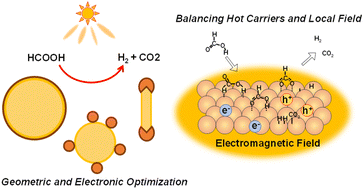Photo-enhanced dehydrogenation of formic acid on Pd-based hybrid plasmonic nanostructures
Nanoscale Advances Pub Date: 2023-11-09 DOI: 10.1039/D3NA00663H
Abstract
Coupling visible light with Pd-based hybrid plasmonic nanostructures has effectively enhanced formic acid (FA) dehydrogenation at room temperature. Unlike conventional heating to achieve higher product yield, the plasmonic effect supplies a unique surface environment through the local electromagnetic field and hot charge carriers, avoiding unfavorable energy consumption and attenuated selectivity. In this minireview, we summarized the latest advances in plasmon-enhanced FA dehydrogenation, including geometry/size-dependent dehydrogenation activities, and further catalytic enhancement by coupling local surface plasmon resonance (LSPR) with Fermi level engineering or alloying effect. Furthermore, some representative cases were taken to interpret the mechanisms of hot charge carriers and the local electromagnetic field on molecular adsorption/activation. Finally, a summary of current limitations and future directions was outlined from the perspectives of mechanism and materials design for the field of plasmon-enhanced FA decomposition.


Recommended Literature
- [1] The bearing of the dissociation constant of urea on its constitution
- [2] Direct observation of a mannich intermediate in solution
- [3] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [4] Contents list
- [5] Synthesis of a vanadium analog of siliceous FER
- [6] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [7] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [8] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [9] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [10] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 124387-19-5









